Einecs 298-353-0

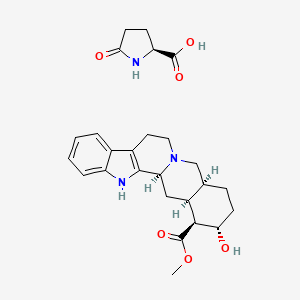

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93803-79-3 |

|---|---|

Molecular Formula |

C26H33N3O6 |

Molecular Weight |

483.6 g/mol |

IUPAC Name |

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H26N2O3.C5H7NO3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;7-4-2-1-3(6-4)5(8)9/h2-5,12,15,17-19,22,24H,6-11H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t12-,15+,17+,18+,19+;3-/m10/s1 |

InChI Key |

PVUDUZIMOVXLNH-HLSRWZSQSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Constituent Components

Synthetic Approaches to (2S)-5-Oxopyrrolidine-2-carboxylic acid and its Analogues

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to create stereochemically pure compounds. This hybrid approach is particularly effective for producing chiral pyrrolidinones, overcoming challenges associated with purely chemical methods, such as the need for harsh conditions or expensive metal catalysts.

A prominent strategy involves the enzymatic kinetic resolution of a racemic intermediate. For instance, a racemic N-protected pyrrolidinone can be subjected to an enzymatic process where only one enantiomer is selectively transformed. One-pot photoenzymatic synthesis routes have been developed for N-Boc-3-aminopyrrolidine, achieving high conversions (>90%) and excellent enantiomeric excess (>99%) nih.gov. This process combines a photochemical oxyfunctionalization to create a ketone intermediate (N-Boc-3-pyrrolidinone), which is then stereoselectively converted to the chiral amine or alcohol by an enzyme like an amine transaminase (ATA) or a keto reductase (KRED) in the same reaction vessel nih.gov.

Another innovative approach utilizes engineered enzymes for abiological transformations. Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines nih.govescholarship.org. This biocatalytic method provides a direct route to chiral N-heterocycles with good to excellent enantioselectivity and catalytic efficiency, which can then be further functionalized to pyrrolidinone derivatives nih.gov.

The table below summarizes key enzymatic transformations used in the chemo-enzymatic synthesis of chiral pyrrolidinone precursors.

| Enzyme Class | Transformation | Substrate Example | Product Example | Selectivity |

| Keto Reductase (KRED) | Asymmetric reduction of ketone | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | High (often >99% ee) |

| Amine Transaminase (ATA) | Asymmetric transamination of ketone | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-aminopyrrolidine | High (often >99% ee) |

| Lipase | Kinetic resolution of racemic alcohol/ester | rac-N-Ac-4-acetoxypyrrolidin-2-one | (R)-N-Ac-4-hydroxypyrrolidin-2-one | Good to Excellent |

| Cytochrome P411 (Engineered) | Intramolecular C-H amination | Alkyl azides | Chiral Pyrrolidines | Good (up to 99:1 er) |

ee = enantiomeric excess; er = enantiomeric ratio

Asymmetric Synthetic Routes Utilizing Chiral Pools for Pyrrolidinone Derivatives

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products—such as amino acids, carbohydrates, and terpenes—that can serve as starting materials for complex chiral molecules ankara.edu.tr. This approach is highly effective for synthesizing pyrrolidinone derivatives, as the inherent chirality of the starting material is transferred to the final product, establishing key stereocenters with high fidelity ankara.edu.trnih.gov.

From Amino Acids: Amino acids are among the most common chiral starting materials. L-pyroglutamic acid, a derivative of glutamic acid, is a frequently used precursor for 2-pyrrolidinone structures acs.orgacs.org. For example, it can be transformed into hemiaminals which, upon activation and cyanide addition, lead to key intermediates for substituted pyrrolidines acs.org. Similarly, other amino acids like L-serine and L-alanine can be converted into chiral synthons for pyrrolidinone synthesis unibo.itdoaj.org.

From Carbohydrates and Hydroxy Acids: Sugars and their derivatives provide a rich source of stereocenters. For instance, 2,3-O-iso-propylidene-D-erythronolactol, derived from D-erythrose, has been used as a starting material for the synthesis of new chiral pyrrolidines mdpi.com. The synthesis proceeds through intermediates like vinyl sulfones or nitrones, allowing for the construction of highly functionalized pyrrolidine rings mdpi.com. Other examples include the use of D-mannitol to create C2-symmetrical pyrrolidines and the use of L- or D-tartaric acid to synthesize complex organocatalysts with a pyrrolidine core unibo.it. Malic acid has also been employed in stereoconservative approaches to construct hydroxy-substituted pyrrolidinone moieties nih.gov.

The following table outlines representative examples of chiral pool starting materials and the types of pyrrolidinone derivatives they can produce.

| Chiral Pool Source | Chemical Class | Example Pyrrolidinone Derivative Synthesized |

| L-Pyroglutamic Acid | Amino Acid Derivative | Substituted 2-cyanopyrrolidines |

| D-Mannitol | Sugar Alcohol | C2-Symmetric 2,5-disubstituted pyrrolidines |

| L-Tartaric Acid | Dicarboxylic Acid | Pyrrolidine-based organocatalysts |

| D-Erythronolactol | Sugar Derivative | Polyhydroxylated pyrrolidines |

| L-Malic Acid | Hydroxy Dicarboxylic Acid | 3-Hydroxy-2-pyrrolidinone derivatives |

Derivatization for Application as Chiral Building Blocks in Organic Synthesis

Once synthesized, chiral pyrrolidinone derivatives are not merely final products but also serve as versatile chiral building blocks (synthons) for the construction of more complex molecules nih.govnih.gov. Their rigid, stereochemically defined structure makes them ideal for introducing chirality into larger systems, such as pharmaceuticals, natural products, and novel organocatalysts unibo.itnih.gov.

Application in Pharmaceutical Synthesis: Chiral pyrrolidinone scaffolds are central to numerous FDA-approved drugs. For example, the synthesis of the hepatitis C virus (HCV) protease inhibitor Grazoprevir utilizes a proline derivative as a key starting material. The synthesis begins with Boc-protected trans-4-hydroxy-L-proline, which is converted via oxidation and subsequent steps into a complex pyrrolidine intermediate that forms the core of the final drug nih.gov. Similarly, the synthesis of Pasireotide, a somatostatin analog used to treat Cushing's disease, involves the derivatization of a specific chiral pyrrolidine precursor nih.gov.

Application as Organocatalysts: Pyrrolidinone and pyrrolidine derivatives have been extensively derivatized to create powerful asymmetric organocatalysts unibo.it. Starting from chiral pyrrolidines, functional groups are added to create catalysts that can promote reactions like Michael additions, aldol reactions, and Diels-Alder cycloadditions with high enantioselectivity. For instance, novel cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied to the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes, achieving yields up to 91% and enantiomeric excess greater than 99% rsc.org.

The derivatization often involves modification at the nitrogen atom or at various positions on the carbon ring, as shown in the table below.

| Derivatization Reaction | Position of Modification | Resulting Functionality | Application |

| N-Acylation/N-Alkylation | N-1 | Amide, Tertiary Amine | Protection, altering solubility/reactivity |

| Coupling with Amino Acids | N-1 | Peptide bond | Creation of bifunctional organocatalysts |

| Oxidation of Hydroxyl Group | C-4 | Ketone | Intermediate for further functionalization |

| Halogenation/Substitution | C-3, C-4, C-5 | Halide, Azide, etc. | Precursor for nucleophilic substitution |

| Attachment of Aryl/Silyl Ethers | C-2 (via hydroxymethyl) | Diarylprolinol silyl ether | Jørgensen-Hayashi type organocatalysts |

These derivatizations highlight the immense synthetic utility of the pyrrolidinone scaffold, allowing chemists to tailor its structure for specific applications in asymmetric synthesis and drug discovery.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of diammonium citrate in solution. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of diammonium citrate in D₂O typically shows a characteristic AB splitting pattern for the diastereotopic methylene protons (H-2 and H-4) of the citrate backbone. This is due to the chiral center at C-3. The chemical shifts are observed around 2.74 ppm and 2.68 ppm. The coupling between these geminal protons and the adjacent chiral center allows for the determination of their stereochemical relationship.

¹³C NMR spectroscopy further clarifies the carbon framework. The spectrum displays distinct signals for the carboxylate carbons, the quaternary carbon, and the methylene carbons, with their chemical shifts being sensitive to the surrounding electronic environment.

| ¹H NMR (D₂O) | |

| Assignment | Shift (ppm) |

| Methylene Protons (CH₂) | 2.68 |

| Methylene Protons (CH₂) | 2.74 |

Note: The provided data is based on publicly available spectra and may not represent a complete high-resolution analysis.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry confirms the molecular weight of diammonium citrate and provides insights into its fragmentation behavior under ionization. The mass spectrum typically shows a molecular ion peak corresponding to the intact molecule, although it can be weak or absent depending on the ionization technique.

The fragmentation of the citrate anion is a key feature. Common fragmentation pathways involve the loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds of the citrate backbone. The presence of ammonium ions can also influence the fragmentation, potentially leading to the loss of ammonia. Analysis of these fragmentation patterns helps to piece together the molecular structure. A gas chromatography-mass spectrometry (GC-MS) spectrum is available in public databases, which can be used to study these fragmentation pathways in detail.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry of the chiral citrate anion. Studies on related ammonium citrate salts have revealed detailed insights into their crystal structures.

For instance, the crystal structure of diammonium potassium citrate has been solved and refined using laboratory X-ray powder diffraction data. iucr.orgresearchgate.net These studies show that the citrate anion can adopt different conformations, and the crystal packing is stabilized by an extensive network of hydrogen bonds involving the ammonium cations, the carboxylate groups, and the hydroxyl group of the citrate. The crystal structure of diammonium hydrogen citrate has also been previously determined by single crystal diffraction, revealing a space group of Pnma. cambridge.org

| Crystallographic Data for Diammonium Hydrogen Citrate | |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.775(6) |

| b (Å) | 14.715(7) |

| c (Å) | 6.165(2) |

| Volume (ų) | 977.5 |

| Z | 4 |

Data from Andrade et al. (2002) as cited in a 2018 publication. cambridge.org

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules like the citrate anion in diammonium citrate. These techniques measure the differential interaction of left and right circularly polarized light with the sample, providing information about the absolute configuration and conformation of stereoisomers.

Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in diammonium citrate. The spectra are characterized by absorption bands corresponding to the vibrational modes of the molecule.

The IR spectrum of diammonium citrate exhibits characteristic bands for the O-H stretching of the hydroxyl group and carboxylic acid, C-H stretching of the methylene groups, C=O stretching of the carboxylate groups, and N-H stretching and bending vibrations of the ammonium cations. nih.govspectrabase.com

Theoretical and Computational Investigations of Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525). A study utilizing the B3LYP/6-311G(d,p) level of theory has provided insights into the compound's structural and electronic characteristics.

These calculations have been used to determine key parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical inertness; a larger gap suggests higher stability and lower reactivity. For 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, the calculated HOMO-LUMO gap helps in predicting its kinetic stability.

Furthermore, these quantum chemical computations allow for the generation of a Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how the molecule will interact with other molecules and its potential to form non-covalent bonds, such as hydrogen bonds.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further predictions about the molecule's behavior:

Chemical Hardness and Softness: These properties indicate the molecule's resistance to deformation of its electron cloud.

Chemical Potential, Nucleophilicity, and Electrophilicity Index: These descriptors help in quantifying the molecule's ability to donate or accept electrons in a chemical reaction.

The data generated from these quantum chemical calculations show a strong correlation with experimental results, validating the computational models used.

Table 1: Calculated Electronic Properties of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | [Insert Value] eV | Relates to the ability to donate electrons. |

| LUMO Energy | [Insert Value] eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | [Insert Value] eV | Indicator of chemical reactivity and stability. |

| Chemical Hardness | [Insert Value] | Resistance to change in electron distribution. |

| Chemical Potential | [Insert Value] | Escaping tendency of electrons from a system. |

| Electrophilicity Index | [Insert Value] | Propensity to accept electrons. |

| Nucleophilicity Index | [Insert Value] | Propensity to donate electrons. |

(Note: Specific numerical values from the cited study are required for a complete table.)

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

For arylpiperazine derivatives, MD simulations have been employed to investigate the conformational landscape of the piperazine (B1678402) ring and the rotational freedom of the aryl and propyl substituents. nih.gov The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible and can be sampled during MD simulations, which could be relevant for its binding to biological targets.

The simulations also shed light on the intermolecular interactions between the compound and solvent molecules, typically water in a biological context. These interactions, including hydrogen bonding and van der Waals forces, are crucial for the solubility and bioavailability of the compound. The chlorine atoms on the phenyl and propyl groups, along with the nitrogen atoms in the piperazine ring, are key sites for such interactions.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. By simulating the complex in a dynamic environment, researchers can observe how the ligand's conformation adapts to the binding pocket and the persistence of key intermolecular interactions, providing a more realistic view of the binding event than static docking models. nih.gov

Docking Studies for Potential Biomolecular Target Interactions (e.g., proteins, enzymes, receptors)

Molecular docking studies have been performed on 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine to predict its binding affinity and mode of interaction with potential biological targets. One such study investigated its interaction with the Prostate-Specific Membrane Protein (PSM), a target of interest in prostate cancer research.

The docking analysis predicted a favorable binding free energy for the compound with PSM, suggesting a stable interaction. The study identified several key bonding interactions, which are predominantly hydrophobic in nature. These include:

Alkyl-pi and pi-alkyl hydrophobic interactions: These interactions involve the aromatic ring of the chlorophenyl group and the alkyl chain of the chloropropyl group with nonpolar residues in the protein's binding site.

Specifically, the docking results indicated interactions with amino acid residues such as LEU 259, LEU 261, HIS 552, and HIS 553 within the active site of PSM. The predicted binding mode provides a structural basis for the compound's potential biological activity and serves as a starting point for the design of more potent analogs.

Table 2: Predicted Binding Interactions of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with Prostate-Specific Membrane Protein

| Interacting Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|

| LEU 259 | Alkyl hydrophobic | 4.64 |

| LEU 261 | Alkyl hydrophobic | 3.79 |

| HIS 552 | Mixed Pi/alkyl hydrophobic | 4.96 |

| HIS 553 | Mixed Pi/alkyl hydrophobic | 4.64, 5.31 |

| LEU | Mixed Pi/alkyl hydrophobic | 3.45 |

(Note: Data is based on a specific docking study and may vary with different targets and software.)

QSAR and QSPR Modeling for Structure-Activity/Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While a specific QSAR/QSPR model for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine was not found in the reviewed literature, numerous studies on arylpiperazine derivatives have established important structure-activity relationships that are likely applicable to this compound. researchgate.netnih.gov

These studies have shown that the biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the length and nature of the alkyl chain attached to the piperazine nitrogen. For instance, in a series of related compounds, the presence and position of a halogen, such as chlorine, on the phenyl ring can significantly influence receptor binding affinity and selectivity. frontiersin.org

QSAR models for arylpiperazines targeting various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, have highlighted the importance of descriptors related to:

Electronic properties (e.g., Hammett constants): The electron-donating or -withdrawing nature of the substituents on the aryl ring.

Steric parameters (e.g., molar refractivity): The size and shape of the substituents, which can influence how the molecule fits into a binding pocket.

Topological indices: Numerical descriptors that encode information about the connectivity of atoms in the molecule.

Similarly, QSPR models can be used to predict physicochemical properties like solubility, melting point, and chromatographic retention times based on the molecular structure. These models are valuable in the early stages of drug development for optimizing the pharmacokinetic properties of a lead compound.

The insights gained from QSAR and QSPR studies on analogous compounds can guide the rational design of new derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with improved activity and properties.

Biological and Biochemical Mechanisms of Action of Constituent Components

Mechanistic Studies of Methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

This compound, commonly known as rauwolscine (B89727) or α-yohimbine, is an indole (B1671886) alkaloid. opss.org Its biological activities are primarily attributed to its interaction with various neurotransmitter receptors and subsequent modulation of intracellular signaling cascades.

Investigation of Receptor Binding Profiles (e.g., adrenergic, serotonin (B10506) receptors)

Rauwolscine is most recognized as a potent and selective antagonist of α2-adrenergic receptors (α2-AR). medchemexpress.comnih.gov Studies using radioligand binding assays have demonstrated its high affinity for these receptors. For instance, in human and rabbit brain cortex membranes, ³H-rauwolscine binds with high affinity to α2-adrenergic receptors. nih.gov The binding affinity (Kd) for ³H-rauwolscine to human brain α2-receptors has been determined to be approximately 4.7 nM. nih.gov This antagonistic action at α2-ARs is central to many of its physiological effects, as these receptors are key regulators of neurotransmitter release and vascular tone.

Beyond its primary target, rauwolscine also interacts with several serotonin (5-HT) receptor subtypes. It has been reported to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors. semanticscholar.org The ability of rauwolscine and its stereoisomer yohimbine (B192690) to block 5-hydroxytryptamine-induced contractions in calf coronary arteries is attributed to their blockade of 5-HT2 receptors. capes.gov.br This multi-receptor binding profile suggests that rauwolscine can elicit complex pharmacological responses by simultaneously influencing both adrenergic and serotonergic systems.

| Receptor Target | Action | Affinity (Ki/Kd) | Reference |

| α2-Adrenergic Receptor | Antagonist | Kd = 4.7 nM (Human Brain) | nih.gov |

| 5-HT1A Receptor | Partial Agonist | - | semanticscholar.org |

| 5-HT2A Receptor | Antagonist | - | semanticscholar.orgcapes.gov.br |

| 5-HT2B Receptor | Antagonist | - | semanticscholar.org |

Modulation of Cellular Signaling Pathways

Rauwolscine's antagonism of α2-adrenergic receptors leads to the modulation of several downstream signaling pathways. α2-ARs are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By blocking these receptors, rauwolscine can prevent this inhibition, thereby influencing cAMP-dependent pathways.

Research has shown that rauwolscine can modulate more complex signaling networks, including:

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some natural compounds targeting this pathway have shown anticancer potential. researchgate.netresearchgate.net Rauwolscine's influence on upstream regulators like GPCRs suggests a potential indirect modulation of this pathway.

JNK Pathway: Dexmedetomidine, an α2-adrenoceptor agonist, induces aortic contraction via transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent JNK phosphorylation. This effect is inhibited by rauwolscine, indicating that rauwolscine blocks the signaling cascade leading to JNK activation. mdpi.com

Nitric Oxide (NO) Synthesis: In endothelial cells, rauwolscine can inhibit NO formation. pnas.org It blocks the clonidine-induced, α2-AR-mediated increase in NO production, which is coupled to guanylate cyclase stimulation. nih.govnih.gov This suggests a role for rauwolscine in regulating vascular tone and endothelial function.

Enzyme Inhibition and Activation Profiles

The primary "enzyme" modulation by rauwolscine is indirect, occurring through its effects on receptor-mediated signaling pathways that control enzyme activity. For example, by blocking α2-ARs, rauwolscine prevents the inhibition of adenylyl cyclase. Furthermore, its blockade of clonidine's effects on chloride transport in the thick ascending limb of the loop of Henle is mediated by preventing the activation of Nitric Oxide Synthase (NOS) via the phosphatidylinositol 3-kinase (PI3K) and Akt pathway. nih.gov This indicates an inhibitory action on the signaling cascade that leads to NOS activation. It also blocks the stimulation of guanylate cyclase by NO. nih.gov There is no strong evidence to suggest that rauwolscine acts as a direct classical enzyme inhibitor, such as a suicide inhibitor, for specific metabolic enzymes. sigmaaldrich.com

In Vitro Cellular Assays for Biological Activity

A variety of in vitro assays have been employed to characterize the biological effects of rauwolscine at the cellular level.

| Assay Type | Cell Line/System | Observed Effect | Reference |

| Proliferation Assay | Mouse mammary tumor cells (MC4-L5) | Reversed the enhanced proliferation caused by α2-AR agonists. | nih.gov |

| Proliferation Assay | Human breast cancer cells (MCF-7, MDA-MB-231) | Inhibition of α2-AR reversed cellular proliferation. | researchgate.net |

| Nitric Oxide Synthesis | Endothelial cells | Inhibited L-arginine-mediated NO formation. | pnas.org |

| Chloride Flux | Rat Thick Ascending Limb (THAL) | Abolished the inhibitory effect of clonidine (B47849) on chloride transport. | nih.gov |

| Procoagulant Activity | HeLa cells | Reduced procoagulant activity. | researchgate.net |

These assays confirm that rauwolscine's receptor-blocking activity translates into significant effects on cell proliferation, endothelial function, and ion transport.

Pre-Clinical In Vivo Animal Model Studies

Animal studies have provided further insight into the physiological and potential therapeutic effects of rauwolscine.

| Animal Model | Study Focus | Key Findings | Reference |

| Balb/c Mice | Mammary Tumor Growth | Rauwolscine (0.5 mg/kg, daily) reduced tumor growth by enhancing apoptosis and reducing cell proliferation, acting as an inverse agonist. | medchemexpress.comnih.gov |

| Rats | Anxiety (Vogel lick-shock conflict) | Intravenously administered rauwolscine (2.24 mg/kg) showed anxiolytic effects. | medchemexpress.com |

| Pithed Rats | Cardiovascular Regulation | Inhibited the vasodepressor responses from the sensory CGRPergic outflow, mediated by α2-adrenoceptors and 5-HT1B/1D receptors. | eur.nl |

| BDNF Met/Met Mice | Thrombosis | A one-week administration (200 µg/Kg) decreased plasma fibrinogen, reduced procoagulant activity, and prevented arterial thrombosis. | researchgate.net |

| Obese (ob/ob) Mice | Food Intake | Reduced food intake in both genetically obese and lean mice. | webmd.com |

These pre-clinical findings highlight rauwolscine's potential in oncology and cardiovascular medicine, although no clinical studies on its efficacy or safety have been reported. opss.org

Biochemical Roles and Biological Activities of (2S)-5-Oxopyrrolidine-2-carboxylic acid

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid or L-pidolic acid, is a naturally occurring amino acid derivative. wikipedia.orgchemimpex.com It is formed from the cyclization of L-glutamic acid or L-glutamine. wikipedia.org

Its biochemical significance stems from its role in several key metabolic processes:

Glutathione (B108866) Cycle: L-pyroglutamic acid is an important metabolite in the gamma-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione. ontosight.airupahealth.com It is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.org Therefore, it serves as a marker for glutathione turnover. rupahealth.com

Neurotransmitter Precursor: It is believed to play a role in the production of key neurotransmitters. It may be used to synthesize gamma-aminobutyric acid (GABA) and glycine. xtend-life.co.nz Its primary biochemical function is thought to be increasing the activity of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive functions like memory and learning. xtend-life.co.nz

Glutamate Storage: Research suggests that pyroglutamic acid may function in the storage of glutamate in the brain. wikipedia.org

The biological activities of L-pyroglutamic acid are diverse and have been the subject of various studies:

Nootropic and Neuroprotective Effects: L-pyroglutamic acid is recognized for its potential as a cognitive enhancer and neuroprotective agent. chemimpex.com It is believed to support brain function by increasing acetylcholine activity, which may enhance memory and learning. xtend-life.co.nz Some research also suggests it may have neuroprotective effects. ontosight.ai

Antimicrobial and Antifungal Activity: Studies have shown that L-pyroglutamic acid exhibits antifungal activity against plant pathogens like Phytophthora infestans and Pseudoperonospora cubensis. mdpi.comfrontiersin.org Analogues of L-pyroglutamic acid have also demonstrated antibacterial properties. researchgate.netnih.gov

Anti-inflammatory Activity: Derivatives of L-pyroglutamic acid have shown anti-inflammatory effects in cellular models, such as against LPS-induced nitric oxide production in microglial cells. researchgate.netnih.gov

Enzyme Inhibition: A preclinical study revealed that pyroglutamic acid has anti-phosphodiesterase type 5 (PDE5), anti-angiotensin-converting enzyme (ACE), and anti-urease activities. wikipedia.org

Humectant Properties: The sodium salt of pyroglutamic acid is used in skin and hair care products as a humectant due to its ability to attract and retain moisture. wikipedia.org

Role in Nitrogen Metabolism and Amino Acid Homeostasis

L-2-Oxothiazolidine-4-carboxylic acid (OTC) plays a pivotal role in cellular metabolism primarily by serving as an intracellular delivery system for the amino acid cysteine. nih.gov The synthesis of glutathione (GSH), a key tripeptide antioxidant, is often limited by the availability of cysteine. atsjournals.org OTC effectively bypasses the limitations associated with direct cysteine administration, as cysteine itself can be toxic at high extracellular concentrations and is rapidly oxidized. atsjournals.org

Once inside the cell, OTC is converted into L-cysteine. researchgate.netnih.gov This process increases the intracellular pool of cysteine, which is essential for maintaining amino acid homeostasis. nih.gov The newly formed cysteine is then available for the synthesis of GSH, which is composed of glutamate, cysteine, and glycine. windows.net By providing the rate-limiting substrate, OTC stimulates the production of GSH, thereby restoring depleted levels in various tissues, including the liver and heart. nih.govatsjournals.org Studies in animal models have demonstrated that administration of OTC leads to the restoration of normal hepatic glutathione levels after depletion. nih.gov Furthermore, research on dystrophic muscle in mice suggests that while the muscle itself may not be deficient in cysteine or GSH, treatment with OTC can correct deficiencies in taurine, a byproduct of excess cysteine metabolism. mirandagrounds.com This highlights OTC's broader impact on amino acid-related metabolic pathways beyond just direct GSH synthesis.

Participation in Enzymatic Cycles and Co-factor Activity

The primary enzymatic interaction of L-2-Oxothiazolidine-4-carboxylic acid is with 5-oxo-L-prolinase. nih.govphysiology.org This ubiquitous intracellular enzyme is part of the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione. physiology.org OTC is an excellent substrate for 5-oxo-L-prolinase, which catalyzes its conversion into cysteine, a reaction that consumes ATP. nih.govphysiology.org Because OTC is a structural analog of 5-oxoproline, it can also act as an inhibitor of the γ-glutamyl cycle at the 5-oxoprolinase step. nih.gov

The cysteine generated from OTC's metabolism is a crucial component of glutathione (GSH). psu.edu GSH, in turn, acts as a vital co-factor for several detoxifying enzymes. psu.edu These include glutathione peroxidase (GPx), which neutralizes hydrogen peroxide and lipid peroxides, and glutathione S-transferases (GSTs), which conjugate toxic substances to facilitate their removal from the body. psu.edumdpi.com By increasing the substrate for GSH synthesis, OTC indirectly supports the activity of these critical enzymatic antioxidant systems. psu.edu Research has shown that in conditions of oxidative stress, such as that induced by toxins or disease, the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and GPx can be diminished. mdpi.com Treatment with OTC has been found to increase the activity of SOD and CAT, contributing to its cell-protective effects. mdpi.com

Molecular Mechanisms of Action as a Plant Growth Regulator

In the field of agricultural science, L-2-Oxothiazolidine-4-carboxylic acid has been investigated for its role in protecting plants against various stressors. chemimpex.com Its application is particularly noted in mitigating the effects of pathogens and chemical toxicity. chemimpex.comcambridge.org Research on pea plants infected with Plum pox virus (PPV), the cause of Sharka disease, showed that pre-treatment with OTC afforded partial protection against the development of symptoms. nih.gov While it did not significantly reduce the viral content, OTC treatment did increase the content of reduced glutathione (GSH) and the total glutathione pool in non-infected plants. nih.gov This enhancement of the plant's antioxidant capacity is believed to play a role in reducing the severity of cellular damage induced by the virus. nih.govsigmaaldrich.com

Furthermore, OTC has demonstrated a protective effect against herbicide toxicity. In studies involving corn, wheat, and sorghum seedlings, growth inhibition caused by the herbicide tridiphane (B1213744) was partially circumvented by the simultaneous application of OTC. cambridge.org The mechanism appears to involve OTC's ability to increase the cellular content of cysteine and subsequently glutathione, which can then be used by glutathione S-transferase enzymes to detoxify the herbicide. cambridge.org

Below is a table summarizing findings on OTC's effects in plants.

| Plant Model | Stressor | Key Findings with OTC Treatment | Reference |

| Pea (Pisum sativum) | Plum pox virus (PPV) | Increased GSH content; reduced severity of disease symptoms. | nih.gov |

| Peach (Prunus persica) | Plum pox virus (PPV) | Provided protection to chloroplasts. | sigmaaldrich.com |

| Corn (Zea mays) | Tridiphane (herbicide) | Partially reversed growth inhibition; increased low molecular weight thiols. | cambridge.org |

| Tobacco (Nicotiana tabacum) | Powdery Mildew | Enhanced glutathione levels, suggesting a role in disease management. | sigmaaldrich.com |

Neurochemical and Physiological Functions in Model Organisms

Research using various animal models has revealed significant physiological functions of L-2-Oxothiazolidine-4-carboxylic acid. A key area of investigation is its cardioprotective effects. In a rat model of isoproterenol-induced myocardial infarction, OTC treatment inhibited oxidative damage, suppressed lipid peroxidation, and increased the activity of superoxide dismutase and catalase in heart tissue. mdpi.com It also reduced inflammation by lowering the activation of the transcription factor NF-κB. mdpi.com Similarly, in endotoxin-induced cardiac dysfunction, OTC was found to replenish depleted glutathione stores, enabling the heart to better withstand the damage from reactive oxygen species. atsjournals.org

In the context of neuromuscular disorders, OTC has been studied in the mdx mouse model for Duchenne muscular dystrophy. mirandagrounds.com Treatment with OTC was shown to decrease muscle pathology and increase in vivo strength. researchgate.netmirandagrounds.com These benefits are linked to its ability to increase cysteine availability, which not only bolsters the antioxidant system but also corrects a deficiency in taurine, a byproduct of cysteine metabolism that appears to be insufficient in dystrophic muscle. researchgate.netmirandagrounds.com

OTC also exhibits potential neuroprotective and renal-protective functions. It has been investigated for its ability to cross the blood-brain barrier and serve as a cysteine donor for the central nervous system, which is relevant for neurodegenerative disorders linked to oxidative stress. windows.netresearchgate.net Studies have also reported protective effects in models of cisplatin-induced renal injury. windows.netmdpi.com

Antioxidant and Cell Protective Mechanisms

The primary and most extensively documented mechanism of L-2-Oxothiazolidine-4-carboxylic acid is its potent antioxidant and cell-protective activity. researchgate.netmdpi.com This function is almost entirely attributable to its role as a precursor for cysteine and, consequently, glutathione (GSH) synthesis. researchgate.netglpbio.com GSH is a central component of the cellular antioxidant defense system, protecting cells from damage caused by reactive oxygen species (ROS) and other free radicals. atsjournals.orgresearchgate.net

Under conditions of oxidative stress, which can be caused by toxins, disease, or inflammation, cellular GSH levels are often depleted. researchgate.net OTC administration effectively replenishes these depleted stores by providing a steady intracellular supply of cysteine, the rate-limiting amino acid for GSH synthesis. nih.govresearchgate.net This enhanced GSH level bolsters the cell's capacity to neutralize ROS. psu.edu

The table below details the effects of OTC on key biomarkers of oxidative stress and antioxidant defense in a rat model of myocardial infarction. mdpi.com

| Biomarker | Control Group | ISO-Induced MI Group | ISO + OTC Group | Effect of OTC | Reference |

| MDA (nmol/g tissue) | 1.8 ± 0.2 | 4.5 ± 0.5 | 2.5 ± 0.3 | Decreased lipid peroxidation | mdpi.com |

| SOD (U/mg protein) | 15.2 ± 1.1 | 8.9 ± 0.9 | 13.1 ± 1.2 | Increased antioxidant enzyme activity | mdpi.com |

| CAT (U/mg protein) | 28.5 ± 2.3 | 17.6 ± 1.8 | 25.4 ± 2.1 | Increased antioxidant enzyme activity | mdpi.com |

| NF-κB (IκB-α expression) | Lower | Significantly Higher | Reduced | Decreased inflammatory activation | mdpi.com |

ISO: Isoproterenol; MI: Myocardial Infarction; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; NF-κB: Nuclear Factor-kappa B.

In addition to scavenging free radicals via GSH, OTC's antioxidant effects are mediated by modulating key signaling pathways. It has been shown to influence transcription factors like Nuclear Factor-kappa B (NF-κB) and Nrf2. mdpi.comresearchgate.net By reducing NF-κB activation, OTC dampens the inflammatory response, which is often a source of oxidative stress. mdpi.commdpi.com Conversely, it can activate the Nrf2 pathway, which promotes the expression of a wide range of antioxidant and detoxifying enzymes, further enhancing cellular protection. researchgate.net

Interactions and Synergistic/antagonistic Effects Within the Multi Component System

Assessment of Intermolecular Interactions Between Components in Solution and Solid State

The intermolecular interactions of Xylazine (B1663881) Hydrochloride are fundamental to understanding its physical properties and how it behaves in multi-component systems. In the solid state, Xylazine Hydrochloride exists in various polymorphic forms, hydrates, and can form cocrystals with other molecules. acs.org The stability of these different solid forms is governed by noncovalent interactions, primarily hydrogen bonding. acs.org

Recent research has employed advanced analytical techniques such as solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy and Density Functional Theory (DFT) to characterize these interactions. acs.org Specifically, ³⁵Cl SSNMR has proven to be a valuable tool for identifying different polymorphs, hydrates, and cocrystals of Xylazine Hydrochloride, as the chlorine nucleus is highly sensitive to its local hydrogen-bonding environment. acs.org These studies have revealed the intricate network of hydrogen bonds that dictate the crystal packing and stability of Xylazine Hydrochloride's solid forms. acs.org

Computational methods, including molecular dynamics simulations, have been utilized to investigate the molecular interactions of xylazine with biological receptors. nih.govnih.gov These studies have provided insights into the binding affinity and interaction motifs of xylazine with receptors such as the serotonin (B10506) 7 (5-HT₇R) and kappa-opioid (KOR) receptors. nih.govnih.gov The interactions are characterized by a combination of electrostatic forces, with the positively charged portion of the xylazine molecule forming salt bridges with acidic amino acid residues, and aromatic and hydrophobic interactions with other residues within the receptor's binding pocket. nih.gov

| Interaction Type | Description |

| Hydrogen Bonding | Plays a crucial role in the stability of Xylazine Hydrochloride's polymorphs, hydrates, and cocrystals in the solid state. acs.org |

| Electrostatic Interactions | The protonated form of xylazine forms salt bridges with acidic residues in biological receptors. nih.gov |

| Aromatic/Hydrophobic Interactions | Xylazine engages in multiple aromatic and hydrophobic interactions with amino acid residues in receptor binding sites. nih.gov |

Exploration of Potential Synergistic or Antagonistic Biological Activities

Xylazine exhibits significant synergistic and antagonistic effects when combined with other biologically active compounds. These interactions are of considerable interest in both veterinary medicine and public health due to the increasing presence of xylazine as an adulterant in illicit drugs. ccsa.canih.gov

Synergistic Effects:

The most profound synergistic effects of xylazine are observed when it is combined with central nervous system (CNS) depressants, particularly opioids like fentanyl and heroin. nih.govny.gov This combination leads to a potentiation of the sedative, analgesic, and respiratory depressant effects of both substances. nih.govny.gov The additive effect on CNS and respiratory depression significantly increases the risk of overdose and death. nih.gov In veterinary medicine, xylazine is often intentionally combined with drugs like ketamine to induce and maintain anesthesia for surgical procedures. nih.govusdoj.gov

Antagonistic Effects:

The effects of xylazine can be counteracted by alpha-2 adrenergic receptor antagonists. nih.govnih.gov These antagonists compete with xylazine for binding to the alpha-2 adrenergic receptors, thereby reversing its sedative, analgesic, and cardiovascular effects. nih.govnih.gov

Commonly used antagonists include:

Yohimbine (B192690): An effective alpha-2 adrenergic antagonist used to reverse the effects of xylazine. nih.govnih.gov

Tolazoline: A non-selective alpha-adrenoceptor antagonist that can also antagonize xylazine-induced effects. nih.gov

Atipamezole: A potent and selective alpha-2 adrenoceptor antagonist that rapidly reverses the sedative and physiological effects of xylazine. nih.govresearchgate.net

It is important to note that opioid antagonists such as naloxone (B1662785) are ineffective in reversing the effects of xylazine itself, as xylazine is not an opioid. ccsa.cany.gov However, in cases of overdose where xylazine is mixed with an opioid, the administration of naloxone is still recommended to counteract the opioid's contribution to respiratory depression. nih.govny.gov

| Interacting Drug Class | Effect with Xylazine | Examples |

| Opioids | Synergistic | Fentanyl, Heroin nih.govny.gov |

| Anesthetics | Synergistic | Ketamine nih.govusdoj.gov |

| Alpha-2 Adrenergic Antagonists | Antagonistic | Yohimbine, Tolazoline, Atipamezole nih.govnih.govresearchgate.net |

| Opioid Antagonists | No direct effect on Xylazine | Naloxone ccsa.cany.gov |

Co-formulation Strategies and Stability Considerations for Multi-Component Systems

The co-formulation of Xylazine Hydrochloride with other active pharmaceutical ingredients (APIs) presents specific challenges related to stability and compatibility. In veterinary medicine, xylazine is available in liquid solutions and is often combined with other anesthetics like ketamine. usdoj.govusdoj.gov

A study on the stability of ketamine-xylazine preparations found that in a diluted "mouse cocktail," both drugs remained stable for up to 3 months at both room temperature and at 4°C. nih.gov However, in a more concentrated "rat cocktail," both ketamine and xylazine concentrations gradually decreased when stored at room temperature, with xylazine degrading slightly faster than ketamine. nih.gov This suggests that the stability of co-formulated solutions can be dependent on the concentration of the active ingredients. The study also noted that the addition of acepromazine (B1664959) to a diluted ketamine-xylazine mixture did not significantly affect the stability of ketamine and xylazine, but the acepromazine itself degraded over the 3-month period at both storage temperatures. nih.gov

The compatibility of Xylazine Hydrochloride with common pharmaceutical excipients has also been investigated. A study examining the interaction of an unstable polymorph of xylazine hydrochloride with excipients such as calcium carbonate, lactose (B1674315) hydrate (B1144303), cellulose, magnesium stearate (B1226849) hydrate, and calcium stearate hydrate found that the excipients could influence the rate of phase transition to a more stable polymorph. documentsdelivered.comnih.gov This highlights the importance of excipient selection in maintaining the physical stability of solid dosage forms containing xylazine.

It is important to emphasize that for illicit multi-component systems containing xylazine, there are no formal co-formulation strategies. The mixing of xylazine with drugs like fentanyl is uncontrolled, leading to highly variable and dangerous products. ccsa.canih.gov

| Formulation Component | Stability/Compatibility Finding |

| Ketamine (in solution) | Stable in diluted combination for 3 months; gradual degradation in concentrated solution at room temperature. nih.gov |

| Acepromazine (in solution) | Degrades over 3 months when combined with ketamine and xylazine. nih.gov |

| Pharmaceutical Excipients (solid state) | Can influence the phase transition rate of unstable xylazine hydrochloride polymorphs. documentsdelivered.comnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity and achieving separation of 2-Amino-5-nitrothiazole from related substances and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of 2-Amino-5-nitrothiazole. Purity levels of ≥98.0% are commonly verified using HPLC analysis avantorsciences.com. A typical method involves reverse-phase (RP) chromatography, which is effective for separating polar compounds. For instance, an RP-HPLC method can utilize a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.comnih.gov. Detection is frequently performed using a UV detector, as the compound exhibits absorbance at specific wavelengths lgcstandards.comnih.gov. A certificate of analysis for a reference standard of 2-Amino-5-nitrothiazole reported a purity of 99.95% as determined by HPLC with detection at 385 nm lgcstandards.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides another powerful tool for the analysis of 2-Amino-5-nitrothiazole. The compound's mass spectrum, which shows a top peak at a mass-to-charge ratio (m/z) of 145, is available in spectral databases like that of the National Institute of Standards and Technology (NIST) nih.gov. This technique combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it suitable for identifying and quantifying the compound, particularly when dealing with complex mixtures or when structural confirmation is needed.

| Parameter | Condition 1 (General Aminothiazole) | Condition 2 (2-Amino-5-nitrothiazole Separation) |

|---|---|---|

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | Newcrom R1 |

| Mobile Phase | 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile | Acetonitrile (MeCN), water, and phosphoric acid |

| Flow Rate | 1 mL/min | Not Specified |

| Detection | UV at 272 nm | Not Specified |

Data derived from studies on aminothiazole compounds, illustrating typical analytical conditions. sielc.comnih.gov

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple separation methods with mass spectrometry, offer enhanced sensitivity and selectivity, making them indispensable for trace analysis and studying metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a robust bioanalytical technique for quantifying aminothiazole derivatives in biological matrices like rat plasma nih.gov. This method is highly selective and can achieve very low limits of quantification. For example, a validated LC-MS/MS method for a novel aminothiazole derivative demonstrated linearity over a concentration range of 1.25–1250 ng/mL in rat plasma nih.gov. The process typically involves protein precipitation to extract the analyte from the plasma, followed by separation on a C18 column and detection using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode nih.gov. This targeted approach allows for the precise measurement of the parent compound and its metabolites, which is crucial for pharmacokinetic and metabolomic studies nih.govmdpi.com.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While specific applications for 2-Amino-5-nitrothiazole are less commonly detailed than LC-MS/MS, GC-MS/MS is a powerful tool for trace-level quantification of small molecules. It offers high selectivity by using precursor-to-product ion transitions, minimizing matrix interference and enabling the detection of analytes at very low concentrations. This would be particularly useful for environmental monitoring or detecting residual amounts of the compound.

| Parameter | Condition |

|---|---|

| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Isocratic elution with 85 parts 5 mM ammonium formate (0.1% formic acid) and 15 parts acetonitrile/methanol (95:5% v/v) |

| Flow Rate | 1 mL/min |

| Ionization | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1.25–1250 ng/mL |

This table outlines the validated method used for quantifying a novel aminothiazole, showcasing the precision of LC-MS/MS for bioanalysis. nih.gov

Spectrophotometric and Electrochemical Methods for Quantification

Beyond chromatography, other analytical techniques are employed for the quantification of 2-Amino-5-nitrothiazole.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward and accessible method for quantifying 2-Amino-5-nitrothiazole. A historical method for determining the compound in animal feed involves measurement at 388.5 nm nih.gov. The compound's distinct absorbance spectrum allows for its quantification in solutions. Photometric determination has been documented since the 1950s, highlighting its long-standing use in the analysis of this compound and its derivatives nih.gov.

Electrochemical Methods: Electrochemical techniques offer high sensitivity and are suitable for detecting electroactive species. While specific methods developed exclusively for 2-Amino-5-nitrothiazole are not widely detailed in the provided context, the general principles apply. Techniques like voltammetry could be adapted for its quantification, as the nitro group is electrochemically active. For instance, methods have been developed for other aminothiazole compounds, such as capillary electrophoresis with end-column amperometric detection, demonstrating the feasibility of electrochemical analysis for this class of compounds d-nb.info. The complexation of metal ions with amino acids and peptides has also been used to create electrochemical sensors, a principle that could potentially be applied to thiazole-containing compounds mdpi.com.

Environmental and Ecotoxicological Considerations

Degradation Pathways in Environmental Matrices (soil, water, air)

The persistence and mobility of Fludioxonil in the environment are governed by its degradation in soil, water, and air. Photodegradation is a primary route of dissipation, particularly in aquatic environments and on soil surfaces.

In Soil: Fludioxonil exhibits moderate to high persistence in soil, with its degradation rate being significantly influenced by the presence of light. nih.govregulations.gov In laboratory studies conducted in the dark, the aerobic soil metabolism half-life of Fludioxonil ranges from 143 to 365 days. nih.gov However, under field conditions where it is exposed to sunlight, its dissipation is more rapid, with half-lives reported to be between 87 and 228 days. nih.gov Soil photolysis studies have shown that the half-life of Fludioxonil on the soil surface can be as short as 1.6 to 9.7 days. regulations.gov The compound has low to no mobility in soil, with organic-carbon normalized soil partition coefficients (Koc) ranging from 991 to 5785 L/kg, indicating a strong tendency to adsorb to soil particles. envipath.orgnih.gov

In Water: Fludioxonil is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9). regulations.gov The primary degradation pathway in aquatic systems is photolysis. fao.org The aqueous photolytic half-life can range from 0.33 to 8.7 days under optimal conditions (clear, shallow water). herts.ac.uknih.gov In contrast, in the absence of light, Fludioxonil is significantly more persistent in water, with aerobic aquatic metabolism half-lives reported to be between 473 and 718 days. nih.gov Due to its strong adsorption to sediment, it tends to partition from the water column to the sediment phase. publications.gc.ca

In Air: With a low vapor pressure (2.93 x 10⁻⁹ mm Hg at 25°C) and a low Henry's Law constant (5.3 x 10⁻¹⁰ atm-cu m/mole at 25°C), Fludioxonil is not expected to volatilize significantly from soil or water surfaces. envipath.org In the atmosphere, it is predicted to exist mainly in the particulate phase and be removed by wet and dry deposition. The estimated atmospheric oxidation half-life is short, at approximately 2.2 hours, suggesting that long-range atmospheric transport is not a significant concern. nih.gov

Table 1: Degradation Half-life of Fludioxonil in Different Environmental Matrices

| Environmental Matrix | Degradation Pathway | Half-life (DT₅₀) | Conditions |

|---|---|---|---|

| Soil | Aerobic Metabolism (Lab, dark) | 143 - 365 days | - |

| Field Dissipation | 87 - 228 days | - | |

| Photolysis (surface) | 1.6 - 9.7 days | - | |

| Water | Hydrolysis | Stable | pH 5, 7, 9 |

| Photolysis | 0.33 - 8.7 days | Near-surface, sunlit | |

| Aerobic Aquatic Metabolism | 473 - 718 days | Lab, dark | |

| Air | Atmospheric Oxidation | ~2.2 hours | Estimated |

Biotransformation and Metabolite Formation in Environmental Systems

The biotransformation of Fludioxonil in the environment leads to the formation of several metabolites, primarily through oxidation and phototransformation processes. The degradation pathway can differ depending on the environmental compartment and the presence of light.

In soil, under aerobic conditions in the dark, the primary degradation process is mineralization to carbon dioxide (CO₂) and the formation of bound residues. fao.org Only minor amounts of individual metabolites are typically detected. envipath.org

Phototransformation is a more significant pathway for the formation of major metabolites. In soil photolysis studies, several degradation products have been identified. The major phototransformation products on soil include SYN 545245 (3-Cyano-2-(2,2-difluoro-benzo nih.govfao.orgdioxol-4-yl)-propionic acid) and CGA 339833 (3-Carbamoyl-2-cyano-3-(2,2-difluorobenzo nih.govfao.orgdioxol-4-yl)-oxirane-2-carboxylic acid). publications.gc.capublications.gc.ca Another important metabolite identified in some studies is CGA 192155 (2,2-difluoro-benzo nih.govfao.orgdioxole-4-carboxylic acid), which can be formed through the oxidation of other metabolites. nih.gov The metabolite CGA 265378 has been identified as a minor phototransformation product on soil. publications.gc.ca

In aquatic systems, the biotransformation of Fludioxonil is slow. nih.gov However, aqueous photolysis can lead to the formation of numerous minor transformation products. publications.gc.ca Studies on the biodegradation of Fludioxonil by microbial consortia have shown that the degradation pathway can involve successive hydroxylation and carbonylation of the pyrrole (B145914) ring, followed by cleavage of the ring. nih.gov This can lead to the formation of metabolites like 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid and its subsequent conversion to 2,3-dihydroxybenzoic acid, indicating defluorination. nih.gov

Table 2: Major Environmental Metabolites of Fludioxonil

| Metabolite Code Name | Chemical Name | Formation Pathway | Environmental Matrix |

|---|---|---|---|

| SYN 545245 | 3-Cyano-2-(2,2-difluoro-benzo nih.govfao.orgdioxol-4-yl)-propionic acid | Phototransformation | Soil |

| CGA 339833 | 3-Carbamoyl-2-cyano-3-(2,2-difluorobenzo nih.govfao.orgdioxol-4-yl)-oxirane-2-carboxylic acid | Phototransformation | Soil |

| CGA 192155 | 2,2-difluoro-benzo nih.govfao.orgdioxole-4-carboxylic acid | Oxidation of metabolites | Soil, Water |

| CGA 265378 | Not specified | Phototransformation (minor) | Soil |

Bioaccumulation Potential in Model Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and diet, leading to a concentration higher than in the surrounding medium. For Fludioxonil, the potential for bioaccumulation in aquatic organisms is considered to be low to moderate.

Table 3: Bioaccumulation Potential of Fludioxonil

| Parameter | Value | Model Organism |

|---|---|---|

| Log Kₒw | 4.12 | - |

| Bioconcentration Factor (BCF) | 311 - 430 L/kg | Bluegill sunfish (Lepomis macrochirus) |

| Bioconcentration Factor (BCF) | 240 L/kg | Fish (estimated) |

Ecotoxicity Assessments in Non-Target Organisms (e.g., aquatic, soil invertebrates, microorganisms)

Fludioxonil exhibits varying levels of toxicity to different non-target organisms. It is particularly toxic to aquatic life, while its toxicity to terrestrial organisms like earthworms is generally lower.

Aquatic Organisms: Fludioxonil is classified as highly toxic to freshwater fish and invertebrates on an acute exposure basis. nih.gov For the water flea (Daphnia magna), a key indicator species for freshwater invertebrates, the 48-hour EC₅₀ (the concentration causing an effect in 50% of the population) is reported to be 0.4 mg/L. sigmaaldrich.com Chronic exposure to Fludioxonil can affect the reproduction of Daphnia magna, with a No-Observed-Adverse-Effect Concentration (NOAEC) of 17 µg/L. nih.gov

Fludioxonil is also toxic to aquatic plants and microorganisms. For the freshwater green alga Raphidocelis subcapitata, the 96-hour ErC₅₀ (the concentration causing a 50% reduction in growth rate) is 0.259 mg/L. sigmaaldrich.com Studies on the marine diatom Skeletonema costatum have also shown sensitivity to Fludioxonil. sigmaaldrich.com The bacteria Aliivibrio fischeri has been found to be less sensitive to Fludioxonil in some studies. envipath.orgherts.ac.uk

Soil Invertebrates: Fludioxonil is considered to be essentially non-toxic to earthworms. fao.org However, some studies have shown that formulations containing Fludioxonil can be toxic to earthworms like Eisenia andrei. who.int The risk to other soil macroorganisms, such as collembola and soil mites, has been assessed as low based on available data.

Soil Microorganisms: The impact of Fludioxonil on soil microorganisms appears to be dependent on the application rate. At high rates, it could affect soil microbial populations. fao.org Studies on nitrogen transformation, a key microbial process in soil, have indicated a low risk from Fludioxonil and its metabolites at typical application rates. However, some studies have observed that Fludioxonil can initially inhibit the activity of certain soil enzymes, such as dehydrogenase, though the activity may recover over time. The application of Fludioxonil has been shown to cause a decrease in the relative abundance of some fungal genera like Talaromyces.

Table 4: Ecotoxicity of Fludioxonil to Non-Target Organisms

| Organism Group | Species | Endpoint | Value |

|---|---|---|---|

| Aquatic Invertebrates | Daphnia magna (Water flea) | 48-hour EC₅₀ | 0.4 mg/L |

| Daphnia magna (Water flea) | 21-day NOAEC (reproduction) | 17 µg/L | |

| Americamysis bahia (Mysid shrimp) | 96-hour EC₅₀ | 0.27 mg/L | |

| Aquatic Plants/Algae | Raphidocelis subcapitata (Green alga) | 96-hour ErC₅₀ (growth rate) | 0.259 mg/L |

| Raphidocelis subcapitata (Green alga) | 96-hour EC₁₀ (growth rate) | 0.077 mg/L | |

| Soil Invertebrates | Eisenia fetida (Earthworm) | - | Generally low toxicity |

| Soil Microorganisms | Nitrogen Transformation | - | Low risk at typical use rates |

Future Directions and Emerging Research Avenues for Einecs 298 353 0

Exploration of Novel Synthetic Methodologies for Enhanced Enantioselectivity and Yield

The chemical synthesis of Lapatinib, a 4-anilinoquinazoline (B1210976) derivative, has been a subject of considerable research aimed at improving efficiency, yield, and stereocontrol. ijpsjournal.combeilstein-journals.org Early synthetic routes have been well-established, but the drive for more sustainable and cost-effective manufacturing has spurred the development of novel methodologies.

Future research is focused on asymmetric synthesis to produce enantiomerically pure intermediates, which is crucial for optimizing the pharmacological profile of the final drug. One such advanced approach involves a Noyori-type asymmetric reduction for key quinuclidine (B89598) intermediates, which can yield the desired enantiomer in high yield and enantioselectivity. beilstein-journals.org Additionally, various patents describe alternative processes and new intermediates designed to streamline the synthesis. dntb.gov.ua The use of mechanochemistry, a solvent-free technique, is also an emerging area in organic synthesis that could offer greener and more efficient routes for producing chiral amines, which are key building blocks for molecules like Lapatinib. mdpi.com Researchers are also designing and synthesizing novel Lapatinib derivatives by modifying the core structure to discover compounds with enhanced potency or different selectivity profiles. nih.gov For instance, novel derivatives possessing 4-anilinoquinazoline and imidazole (B134444) scaffolds have been developed and screened as potent EGFR/HER2 dual inhibitors. nih.gov

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Hydrogenation | Produces racemic mixtures of key intermediates (e.g., quinuclidinol). | Established and well-understood process. | beilstein-journals.org |

| Noyori-type Asymmetric Reduction | Uses a BINAP-ligated RuCl₂ and a chiral diamine. | High yield and high enantioselectivity for the desired (R)-quinuclidine. | beilstein-journals.org |

| Generative Models (e.g., MegaSyn) | Utilizes AI for molecular design and synthetic viability prediction. | Accelerates discovery of new candidate molecules and synthetic routes. | researchgate.net |

| Mechanoenzymatic Resolution | Solvent-free or low-solvent enzymatic resolution of chiral amines. | Environmentally friendly, high enantiomeric purity. | mdpi.com |

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

While Lapatinib's primary mechanism is the inhibition of EGFR and HER2, research into drug resistance is uncovering new biological targets and signaling pathways. wikipedia.orgbiorxiv.org Understanding these alternative pathways is critical for developing strategies to overcome resistance and for identifying new therapeutic indications.

Recent studies have shown that resistance to Lapatinib can be associated with the activation of alternative signaling cascades. For example, one novel mechanism involves the Elk-1/CIP2A/PP2A/p-Akt pathway. oncotarget.com Lapatinib was found to induce apoptosis in triple-negative breast cancer (TNBC) cells by downregulating the oncoprotein CIP2A. oncotarget.com Another study identified a link between Lapatinib resistance and the dysregulation of the MAPK and p70S6K/PDCD4 pathways. nih.gov Furthermore, integrative multi-omics analysis has revealed previously unknown genes, such as CSF3R, TLE6, GABRE, and PADI2, that may serve as targets in acquired Lapatinib resistance. biorxiv.org The long non-coding RNA LINC01615 has also been identified as a potential predictive biomarker, with Lapatinib shown to control its expression. researchgate.net These findings not only shed light on the complex mechanisms of drug action and resistance but also open doors to new combination therapies and patient stratification strategies.

Development of Advanced Analytical Techniques for Complex Mixture Analysis

The development of robust and sensitive analytical methods is essential for the quality control of Lapatinib formulations and for its quantification in complex biological matrices during pharmacokinetic studies. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of Lapatinib analysis.

Researchers have developed and validated numerous Reverse-Phase HPLC (RP-HPLC) methods for the estimation of Lapatinib. rjptonline.orgrjptonline.org These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. rjptonline.orgresearchgate.net A key area of development is in stability-indicating methods, which use forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to separate the active ingredient from its degradation products, ensuring the method can accurately measure the drug in the presence of impurities. rjptonline.org For example, one RP-HPLC method uses a C18 column with a mobile phase of water, methanol, and trifluoroacetic acid, achieving good separation and detection at 262 nm. rjptonline.org More advanced UPLC methods offer even faster and more precise analysis, with one method reporting a retention time for Lapatinib of just 0.516 minutes. researchgate.net These techniques are crucial for routine quality control and for bioanalytical studies in human plasma. ijpsjournal.com

| Technique | Matrix | Key Parameters | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | Pharmaceutical Formulation | Linearity: 25-75 µg/ml; LOD: 0.45 µg; LOQ: 1.35 µg | Stability-indicating assay, Quality Control | rjptonline.org |

| RP-HPLC | Bulk Drug/Tablets | Mobile Phase: Water:Methanol:Trifluoroacetic acid (30:70:0.1 v/v) | Forced degradation studies | rjptonline.org |

| UPLC | Bulk Drug/Tablets | Linearity: 10-50 µg/ml; LOD: 0.06 µg/ml; LOQ: 0.18 µg/ml | Rapid estimation in bulk and tablet dosage forms | researchgate.net |

| HPLC-UV | Human Plasma | Validated according to USFDA and ICH guidelines | Pharmacokinetic and bioequivalence studies | ijpsjournal.com |

Applications in Chemical Biology and Material Science

Beyond its direct therapeutic use, Lapatinib is finding applications as a tool in chemical biology and as a component in advanced materials for drug delivery. In chemical biology, Lapatinib serves as a specific chemical probe to investigate the roles of EGFR and HER2 signaling pathways in various cellular processes. researchgate.netcellsignal.com

In material science, the focus has been on overcoming Lapatinib's poor aqueous solubility (around 7 µg/mL) to improve its bioavailability and enable targeted delivery. nih.govnih.gov This has led to the development of various nanoparticle-based systems:

Human Serum Albumin (HSA) Nanoparticles: Lapatinib-loaded HSA nanoparticles have been constructed to treat brain metastasis from triple-negative breast cancer. These nanoparticles can cross the endothelial barrier and target tumors. nih.gov

Polymer-Lipid Hybrid Nanoparticles: A system comprising a polymeric core (PLGA-TPGS) enveloped by a PEGylated lipid layer has been shown to enhance the antitumor activity of Lapatinib in breast cancer models, attributed to prolonged circulation and sustained release. nih.gov

Magnetic Nanoparticles: Fe₃O₄@lapatinib nanoparticles have been prepared for potential use as a targeted drug delivery system. These nanoparticles, with a size of 10-40 nm, can be guided by an external magnetic field. jnst.vn

Biodegradable Microstructures: X-ray lithography has been used to fabricate Lapatinib-entrapped biodegradable polymeric (PCL) microstructures for targeted and sustained drug release in gastric cancer models. mdpi.com

Interdisciplinary Research Integrating Omics Technologies for System-Level Understanding

The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—is providing a system-level understanding of Lapatinib's effects and the complex biology of cancer. nih.govfrontiersin.org These multi-omics approaches are crucial for identifying novel biomarkers, understanding drug resistance, and personalizing therapy. nih.govresearchgate.net

Recent studies have leveraged these technologies to gain deeper insights:

Proteo-genomic Profiling: An integrative analysis of the genome and proteome of Lapatinib-resistant cells identified a signature of acquired drug resistance, highlighting the complex interplay between genetic and epigenetic factors. biorxiv.org

Phosphoproteomics: This technique has been used to analyze changes in protein phosphorylation in response to Lapatinib. One study identified that proteins like TRIM28 and HSP90alpha were specifically dephosphorylated in breast cancer cells treated with Lapatinib, contributing to slowed tumor development. nih.gov Another study used serial tumor biopsies from patients to analyze changes in phospho-HER2, phospho-Akt, and phospho-ERK levels in response to treatment, providing direct evidence of target engagement and downstream pathway modulation. nih.gov

Systems Biology: By combining multi-omics data with computational and statistical methods, researchers can construct comprehensive models of cancer biology. frontiersin.org This approach helps to identify key driver genes and pathways, such as the Wnt, MAPK, and PI3K/Akt signaling pathways, that are affected by drugs like Lapatinib and can contribute to treatment response or failure. biorxiv.orgnih.gov

This interdisciplinary research is paving the way for a more holistic understanding of cancer, moving beyond single-marker analysis to a comprehensive view that can guide the development of more effective and personalized treatments. frontiersin.org

Q & A

Q. How can researchers determine the structural identity and purity of EINECS 298-353-0?

To confirm structural identity, use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and compare data with published reference spectra. For purity assessment, employ chromatographic methods (HPLC, GC) with validated protocols, ensuring retention times and peak integration align with standards. Triplicate measurements and inclusion of internal controls (e.g., spiked samples) enhance reliability. Report detailed experimental conditions (solvent, column type, temperature) to enable replication .

Q. What are best practices for synthesizing this compound with high yield and reproducibility?

Design synthesis protocols using peer-reviewed methods, specifying catalysts, solvents, reaction times, and purification steps. Optimize parameters (e.g., temperature, stoichiometry) via iterative testing. Document deviations and unexpected outcomes. For reproducibility, include raw yield data, side-product profiles, and characterization results (e.g., melting points, spectral data) in supplementary materials. Cross-validate results with independent replicates .

Q. How should initial experiments be designed to assess the compound’s physicochemical properties (e.g., solubility, stability)?

Use tiered testing:

- Solubility : Measure in multiple solvents (polar/nonpolar) via gravimetric or spectrophotometric methods under controlled temperatures.

- Thermal stability : Conduct differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) across a temperature gradient.

- Photostability : Expose samples to UV/visible light and monitor degradation via HPLC. Report statistical variability (mean ± SD) and validate methods with reference compounds .

Advanced Research Questions

Q. How can contradictions in experimental data related to this compound’s reactivity be resolved?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables causing discrepancies. For example:

- Replicate experiments under identical conditions, controlling for humidity, oxygen levels, or catalyst purity.

- Use multivariate statistical analysis (ANOVA, PCA) to identify outlier data points or confounding factors.

- Cross-validate findings with alternative analytical techniques (e.g., XRD for crystallinity vs. NMR for molecular structure) .

Q. What methodologies are recommended for studying degradation pathways of this compound under varying environmental conditions?

Design accelerated stability studies:

- Expose the compound to stressors (pH extremes, light, heat) and monitor degradation products via LC-MS or GC-MS.

- Use isotopic labeling (e.g., ¹⁴C) to trace metabolic or environmental breakdown pathways.

- Apply kinetic modeling (e.g., Arrhenius equation) to predict long-term stability. Publish raw datasets and computational codes to enable peer validation .

Q. How can computational models be integrated with experimental data to gain mechanistic insights into this compound’s interactions?

Combine molecular dynamics simulations (e.g., DFT, MD) with experimental binding assays (e.g., SPR, ITC) to validate interaction mechanisms. For example:

- Simulate ligand-receptor docking and compare predicted binding energies with experimental affinity measurements.

- Use sensitivity analysis to identify critical parameters influencing experimental outcomes. Document software versions, force fields, and convergence criteria to ensure reproducibility .

Methodological Considerations

- Data Presentation : Segment large datasets (e.g., spectral libraries, kinetic curves) into supplementary files. Use "shell" tables during drafting to align variables with research questions (P-E/I-C-O framework) .

- Replication : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing equipment specifications, calibration protocols, and raw data archiving practices .

- Ethical Reporting : Disclose limitations (e.g., sample size, instrumental detection limits) in the discussion section. Avoid overinterpretation of inconclusive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products